Cas no 474942-90-0 (06:0-12:0 NBD PG)

06:0-12:0 NBD PGは、蛍光標識されたホスファチジルグリセロール(PG)の一種であり、炭素鎖長が6~12の脂肪酸鎖を有する。NBD(7-ニトロベンズ-2-オキサ-1,3-ジアゾール)蛍光基を導入しており、高い感度と特異性を備えている。この特性により、細胞膜の動態研究や脂質代謝解析において有用なツールとして利用可能。特にリポソーム形成実験や膜タンパク質相互作用の可視化に適しており、蛍光顕微鏡やフローサイトメトリーでの検出が容易。疎水性と親水性のバランスが良好で、生体膜モデルへの組み込み効率が高いことが特徴。

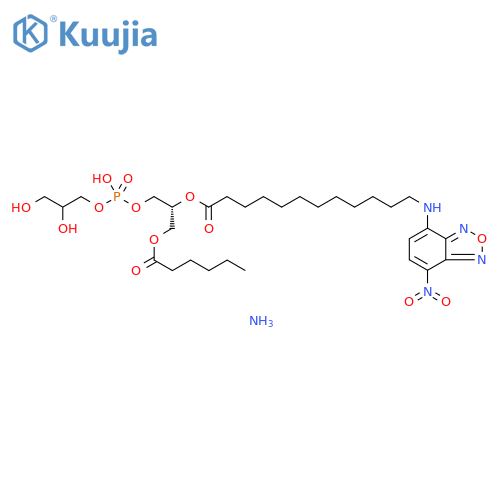

06:0-12:0 NBD PG structure

商品名:06:0-12:0 NBD PG

CAS番号:474942-90-0

MF:C30H52N5O13P

メガワット:721.73334980011

CID:4782781

06:0-12:0 NBD PG 化学的及び物理的性質

名前と識別子

-

- 06:0-12:0 NBD PG

-

- インチ: 1S/C30H49N4O13P.H3N/c1-2-3-11-14-27(37)43-21-24(22-45-48(41,42)44-20-23(36)19-35)46-28(38)15-12-9-7-5-4-6-8-10-13-18-31-25-16-17-26(34(39)40)30-29(25)32-47-33-30;/h16-17,23-24,31,35-36H,2-15,18-22H2,1H3,(H,41,42);1H3/t23?,24-;/m1./s1

- InChIKey: TYLQEAARFFTBSD-RETUOTIWSA-N

- ほほえんだ: N(C1=CC=C(N(=O)=O)C2=NON=C12)CCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCC)COP(O)(=O)OCC(O)CO.N

じっけんとくせい

- 濃度: 1 mg/mL (810168C-1mg)

06:0-12:0 NBD PG 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810168C-1MG |

06:0-12:0 NBD PG |

474942-90-0 | 1-hexanoyl-2-{12-(7-nitro-2-1,3-benzoxadiazol-4-yl)aminododecanoyl}- | 1MG |

2015.19 | 2021-05-14 | |

| Biosynth | ZTA94290-10 mg |

06:0-12:0 NBD pg |

474942-90-0 | 10mg |

$1,801.80 | 2022-12-28 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | 810168C-1mg |

474942-90-0 | >99%(TLC) | 1mg |

¥2484.58 | 2023-09-15 | ||

| Biosynth | ZTA94290-25 mg |

06:0-12:0 NBD pg |

474942-90-0 | 25mg |

$3,378.50 | 2022-12-28 | ||

| Biosynth | ZTA94290-1 mg |

06:0-12:0 NBD pg |

474942-90-0 | 1mg |

$346.50 | 2022-12-28 | ||

| Biosynth | ZTA94290-5 mg |

06:0-12:0 NBD pg |

474942-90-0 | 5mg |

$1,126.15 | 2022-12-28 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810168P-1MG |

06:0-12:0 NBD PG |

474942-90-0 | 1-hexanoyl-2-{12-(7-nitro-2-1,3-benzoxadiazol-4-yl)aminododecanoyl}- | 1MG |

2015.19 | 2021-05-14 | |

| AN HUI ZE SHENG Technology Co., Ltd. | 810168P-1mg |

474942-90-0 | >99%(TLC) | 1mg |

¥2484.58 | 2023-09-15 |

06:0-12:0 NBD PG 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

474942-90-0 (06:0-12:0 NBD PG) 関連製品

- 61389-26-2(Lignoceric Acid-d4)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 55290-64-7(Dimethipin)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量